molecular formula C22H18N4O5 B11420555 3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11420555
M. Wt: 418.4 g/mol
InChI Key: AVRKCIVYCOZJEK-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenyl and Nitrophenyl Groups: This can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl and Nitrophenyl Substituted Compounds: Compounds with similar substituents but different core structures.

Uniqueness

3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of substituents and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O5/c1-31-18-9-7-15(8-10-18)13-25-21(27)19-6-3-11-23-20(19)24(22(25)28)14-16-4-2-5-17(12-16)26(29)30/h2-12H,13-14H2,1H3

InChI Key

AVRKCIVYCOZJEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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